molecular formula C35H28IN3O4S B454269 2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE

2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE

Cat. No.: B454269
M. Wt: 713.6g/mol
InChI Key: UOCZIVPZJCTVCR-COEJQBHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolopyrimidine core with various substituents, makes it an interesting subject for scientific research.

Properties

Molecular Formula

C35H28IN3O4S

Molecular Weight

713.6g/mol

IUPAC Name

(2Z)-2-[[3-[(4-iodophenoxy)methyl]-4-methoxyphenyl]methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C35H28IN3O4S/c1-22-31(33(40)38-27-11-7-4-8-12-27)32(24-9-5-3-6-10-24)39-34(41)30(44-35(39)37-22)20-23-13-18-29(42-2)25(19-23)21-43-28-16-14-26(36)15-17-28/h3-20,32H,21H2,1-2H3,(H,38,40)/b30-20-

InChI Key

UOCZIVPZJCTVCR-COEJQBHMSA-N

SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)I)SC2=N1)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)I)/SC2=N1)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)I)SC2=N1)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

The synthesis of 2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 2-mercapto-4-oxoquinazoline with chloroacetic acid, followed by further reactions with aryl iodides and other reagents . The use of catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE has shown potential in several scientific research areas:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyrimidine core can bind to active sites, inhibiting the function of enzymes or modulating receptor activity. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

Similar compounds include other thiazolopyrimidines and quinazoline derivatives. Compared to these compounds, 2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE stands out due to its unique substituents, which may confer enhanced biological activity or selectivity. Examples of similar compounds include thiazolo[3,2-a]quinazolines and thiazolo[2,3-b]quinazolines .

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